molecular formula C10H10N2O2S2 B1328666 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole CAS No. 1000018-51-8

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Cat. No.: B1328666
CAS No.: 1000018-51-8
M. Wt: 254.3 g/mol
InChI Key: MENYNNGOWMJUEG-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    2-Amino-4-phenylthiazole: Similar structure but lacks the methylsulfonyl group.

    5-Methylsulfonyl-2-phenylthiazole: Similar but lacks the amino group.

    2-Amino-5-phenylthiazole: Similar but lacks the methylsulfonyl group.

Uniqueness: The presence of both the amino and methylsulfonyl groups in 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole makes it unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a versatile molecule for various applications .

Biological Activity

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that contains both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, making it a candidate for various pharmacological applications. The following sections explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11H12N2O2S2
  • Molecular Weight : 254.3 g/mol
  • CAS Number : 1000018-51-8

Biological Activities

The biological activities of this compound have been investigated in various contexts:

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacteria such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae . The thiazole moiety is known to enhance the antimicrobial potency of compounds.

2. Anticancer Potential

The compound has been explored for its anticancer properties, with several studies highlighting its cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring significantly influence its activity against tumors . For example, certain derivatives have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting strong potential for further development as anticancer agents .

3. Antileishmanial Activity

Some derivatives of this compound have been evaluated for their efficacy against leishmaniasis. Preliminary results indicate that these compounds may inhibit the growth of Leishmania species, showcasing their potential in treating parasitic infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Case Study 1: Anticancer Activity

A notable study evaluated various thiazole derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives. The results showed that compounds containing the thiazole ring exhibited superior antibacterial activity compared to their non-thiazole counterparts, indicating the structural importance of this moiety in drug design .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
2-Amino-4-phenylthiazoleLacks methylsulfonyl groupModerate antimicrobial activity
5-Methylsulfonyl-2-phenylthiazoleLacks amino groupLimited anticancer effects
2-Amino-5-(4-chlorophenyl)thiazoleContains halogen substitutionEnhanced cytotoxicity

Properties

IUPAC Name

5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYNNGOWMJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650209
Record name 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-51-8
Record name 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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